molecular formula C9H17N3O2S B1453793 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide CAS No. 1251037-85-0

3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide

Cat. No. B1453793
M. Wt: 231.32 g/mol
InChI Key: FBBBZMMEXIGBNS-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide (DMPPS) is a sulfonamide derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.

Scientific Research Applications

  • Inhibition of Carbonic Anhydrases and Acetylcholinesterase : Compounds similar to 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide have been studied for their inhibitory potency against human carbonic anhydrases (CA) and acetylcholinesterase (AChE) enzymes. They also show low cytotoxicity, indicating potential as therapeutic agents (Ozmen Ozgun et al., 2019).

  • Synthesis and Characterization of Novel Compounds : Research includes developing new sulfonamide derivatives with specific biological activities. These derivatives are valuable in studying various biochemical processes, particularly as inhibitors of human carbonic anhydrases, essential enzymes in many physiological functions (Komshina et al., 2020).

  • DNA Binding and Cytotoxicity Studies : Studies focus on the synthesis of new compounds from 3,5-dimethyl pyrazole, exploring their interactions with DNA through molecular docking and absorption spectroscopy. These compounds are also examined for their cytotoxicity against various cancer cell lines, suggesting potential applications in cancer research (Reddy et al., 2017).

  • Development of Cyclooxygenase-2 Inhibitors : Sulfonamide-containing pyrazole derivatives have been evaluated for their effectiveness in inhibiting cyclooxygenase-2, an enzyme involved in inflammation and pain. Such research is crucial for developing new therapeutic agents for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

  • Antimicrobial and Antioxidant Activities : Certain pyrazole-based sulfonamide derivatives have been synthesized and tested for their in vitro antimicrobial activities against bacterial and fungal strains, as well as for their antioxidant properties. This highlights their potential in developing new antimicrobial and antioxidant agents (Badgujar et al., 2018).

  • Structural Studies and Supramolecular Networks : Research has been conducted on the treatment of pyrazole sulfoxide and sulfone ligands with palladium chloride, leading to the formation of monomeric and dimeric complexes. These studies are significant in understanding the ligands' structural effects on topology and interpenetration in supramolecular networks (León et al., 2013).

properties

IUPAC Name

3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2S/c1-6(2)5-12-8(4)9(7(3)11-12)15(10,13)14/h6H,5H2,1-4H3,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBBZMMEXIGBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide
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3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide
Reactant of Route 3
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide
Reactant of Route 4
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Reactant of Route 5
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide
Reactant of Route 6
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide

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